![molecular formula C15H15BrN2O3S B3573171 N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3573171.png)
N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13BrN2O3S. This compound is characterized by the presence of a bromine atom, a sulfonamide group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-bromo-2-methylaniline with acetic anhydride to form N-(4-bromo-2-methylphenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different halogen atoms or other functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The bromine atom and acetamide group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(2-iodo-4-methylphenyl)acetamide
- N-(4-bromo-2-methylphenyl)benzamide
Uniqueness
N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both a sulfonamide group and an acetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
N-[4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-9-12(16)3-8-15(10)18-22(20,21)14-6-4-13(5-7-14)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFFDIVWHYFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide](/img/structure/B3573107.png)
![5-[(Z)-2-cyano-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid](/img/structure/B3573114.png)
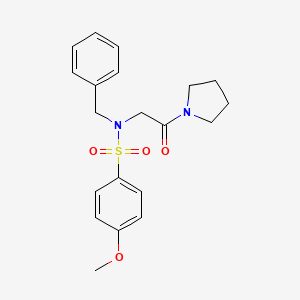
![N-(1-isopropyl-2-methylpropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3573120.png)
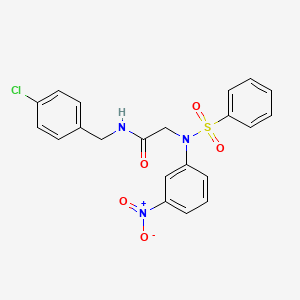
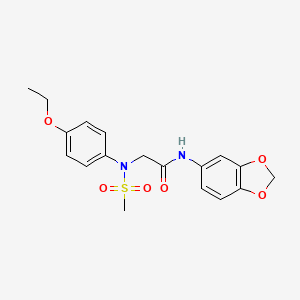
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3573145.png)
![4-[methyl(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3573150.png)
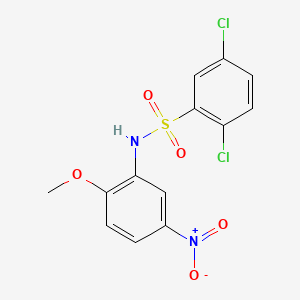
![N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3573179.png)

![[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3573191.png)
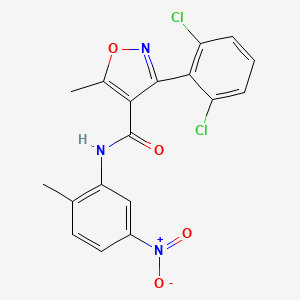
![4-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3573202.png)
